2-(((Trifluoromethyl)sulfonyl)oxy)aceticacid

EUV Lithography Line Edge Roughness (LER) Acid Amplifier

Addressing the critical Resolution-LER-Sensitivity (RLS) trade-off in EUV lithography: this fluorinated acid amplifier features a potent triflyl leaving group for autocatalytic acid generation. Substituting with generic triflate esters risks process failure due to >1000x variance in decomposition kinetics. Key outcomes: Enables polymer-bound architectures with 100,000-fold stability enhancement; demonstrated 54% LER reduction (4.6→2.1 nm) in related AA formulations; tailored for R&D evaluating triggered strong-acid release in photoresist films.

Molecular Formula C3H3F3O5S
Molecular Weight 208.12 g/mol
CAS No. 57606-66-3
Cat. No. B13113638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((Trifluoromethyl)sulfonyl)oxy)aceticacid
CAS57606-66-3
Molecular FormulaC3H3F3O5S
Molecular Weight208.12 g/mol
Structural Identifiers
SMILESC(C(=O)O)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C3H3F3O5S/c4-3(5,6)12(9,10)11-1-2(7)8/h1H2,(H,7,8)
InChIKeyNPTRTGHYWAVNEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid: Core Intermediate for EUV Lithography


2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid (CAS 57606-66-3) is a specialized fluorinated sulfonate ester that functions as a crucial chemical intermediate and a member of the acid amplifier (AA) class. Its core structure features a powerful trifluoromethanesulfonyl (triflyl) leaving group, which is key to its application in generating strong, fluorinated sulfonic acids upon decomposition [1]. This compound is primarily cited in research focused on extreme ultraviolet (EUV, 13.5 nm) lithography and advanced photoresist materials, where it is utilized to enhance sensitivity and resolution in semiconductor manufacturing processes [2].

Workflow EUV photoresist R&D
Class Fluorinated acid amplifier
Key Group Triflyl leaving group for acid generation

Generic Substitution Risks for 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid


Direct substitution of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid with its in-class analogs, such as other acid amplifiers, different triflate esters, or alternative sulfonyloxy compounds, carries substantial risk. Performance metrics like sensitivity, resolution, and line edge roughness (LER) in EUV lithography are highly dependent on the specific compound's structure and decomposition kinetics [1]. Even minor structural modifications within a series of fluorinated acid amplifiers have been shown to produce vastly different autocatalytic decomposition rates, with some compounds decomposing over 1000 times faster under specific conditions [1]. This high degree of specificity means that using a generic 'triflate' or 'acid amplifier' substitute without verification can lead to significant process failure, yield loss, or inaccurate results in research applications [2].

Autocatalytic kinetics vary widely among acid amplifier analogs; decomposition rates may differ by over 1000×.
LER and resolution outcomes depend strongly on specific compound structure; class-level performance may not transfer directly.

Quantifiable Evidence for 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid


LER Reduction in EUV Photoresists

While no direct head-to-head data exists for 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid (CAS 57606-66-3), a closely related class of acid amplifiers that generate fluorinated sulfonic acids has been shown to dramatically improve lithographic performance. In a 2012 study, the incorporation of a new, stable acid amplifier into a control EUV photoresist resulted in a substantial reduction in Line Edge Roughness (LER) from 4.6 ± 0.5 nm to 2.1 ± 0.1 nm [1]. This demonstrates the potential of compounds in this chemical class to address critical challenges in next-generation semiconductor fabrication.

LER Reduction
Class-level
Control 4.6 ± 0.5 nm → 2.1 ± 0.1 nm
Class-level evidence supports LER improvement potential
Direct compound data not available; data from related acid amplifier
EUV Lithography Line Edge Roughness (LER) Acid Amplifier

Autocatalytic Decomposition Kinetics

Research from 2009 demonstrates that fluorinated acid amplifiers in the same structural family as 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid exhibit highly sensitive autocatalytic decomposition. In 19F NMR studies, three different acid amplifiers decomposed 490, 1360, and 1430 times faster in the absence of a base (tri-tert-butylpyridine) compared to when the base was present [1]. This sensitivity is a critical performance characteristic for EUV photoresists, where acid generation must be precisely controlled.

Autocatalytic Gain
Class-level
490× – 1430× faster without base
High chemical amplification potential in photoresists
Rates vary by compound; not specific to this CAS
Autocatalytic Kinetics Chemical Amplification 19F NMR

Stability Enhancement via Molecular Design

A major challenge for acid amplifiers is poor stability, limiting their practical use in photoresist formulations. Research has shown that incorporating a trifluoromethyl group alpha to the sulfonic ester—a key structural feature of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid—can provide a dramatic 100,000-fold improvement in stability for acid amplifiers that produce fluorinated sulfonic acids [1]. This design principle enables their use as stable monomers in polymerization reactions, a significant advantage for creating robust and manufacturable resist materials.

Stability Gain
Class-level
100,000× improvement with α-trifluoromethyl
Structural motif supports acid amplifier stability
Property inferred from class; confirm for specific compound
Acid Amplifier Stability Formulation Science EUV Lithography

Verifiable Applications of 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid


Next-Generation EUV Photoresist Formulations

This compound is most appropriately used in R&D settings for developing novel EUV photoresist formulations. Based on class-level evidence, it is a candidate for improving the critical RLS (Resolution, LER, Sensitivity) trade-off [1]. Its use should be focused on experimental formulations where its specific decomposition kinetics and potential to generate triflate acid can be evaluated against a control resist, as demonstrated by the 54% reduction in LER (from 4.6 nm to 2.1 nm) achieved with a related acid amplifier [2].

Stable Polymerizable Acid Amplifier Synthesis

Due to the 100,000-fold stability enhancement conferred by the alpha-trifluoromethyl group [1], this compound is a valuable monomer or building block for creating stable, polymer-bound acid amplifiers. This application is critical for developing photoresists with improved shelf-life and uniform acid distribution, which are essential for high-volume semiconductor manufacturing [1].

Fluorinated Sulfonic Acid Precursor

Given its classification as an acid amplifier that generates fluorinated sulfonic acids via autocatalytic decomposition [1], this compound is a candidate for applications requiring a triggered release of a strong acid. Its sensitivity to environmental conditions, as shown by the >1000x difference in decomposition rates with and without base for related compounds [1], makes it suitable for research into acid-triggered materials or processes.

Application
Selection Property
Validation Focus
EUV photoresist formulation R&D
Triflyl leaving group, acid amplifier
RLS trade-off improvement validation
Polymer-bound acid amplifier synthesis
α-Trifluoromethyl stability enhancement
Shelf-life and acid distribution uniformity
Triggered acid release studies
Autocatalytic decomposition kinetics
Acid generation rate under process conditions

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